molecular formula C12H15NO3 B2955843 Benzyl oxazinane-2-carboxylate CAS No. 1879589-40-8

Benzyl oxazinane-2-carboxylate

Cat. No. B2955843
CAS RN: 1879589-40-8
M. Wt: 221.256
InChI Key: MHJCCQHMRUJLID-UHFFFAOYSA-N
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Description

Benzyl oxazinane-2-carboxylate is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazines, such as Benzyl oxazinane-2-carboxylate, are also referred to as oxazines .


Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which includes Benzyl oxazinane-2-carboxylate, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reactions have been carried out in neat as EC acted both as solvent and reagent .


Molecular Structure Analysis

The molecular structure of Benzyl oxazinane-2-carboxylate is complex and involves multiple atoms. The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Benzyl oxazinane-2-carboxylate molecule .


Chemical Reactions Analysis

The chemical reactions of Benzyl oxazinane-2-carboxylate involve various processes. For instance, a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, is described . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent .

Scientific Research Applications

Synthesis of Carboxylic Acid Esters

Carboxylic acid esters are significant in the synthesis of organic material compounds, drug molecules, and natural products. Benzyl oxazinane-2-carboxylate, as a carboxylic acid ester, plays a crucial role in these syntheses. It can act as an electrophile or nucleophile in reactions, which are essential for the formation of esters. This versatility makes it valuable in green chemistry and industrial applications .

Electrochemistry

In electrochemistry, benzyl oxazinane-2-carboxylate can be involved in reactions where electro-generated bases (EGB) are used to generate reactive carboxylate ion intermediates. These intermediates are pivotal for various electrochemical reductions and can lead to the development of new electrochemical synthesis methods .

Synthesis of Morpholines

Morpholines are structures found in many biologically active molecules and pharmaceuticals. The synthesis of morpholines from 1,2-amino alcohols involves benzyl oxazinane-2-carboxylate derivatives. These derivatives are key intermediates in creating morpholines and their carbonyl-containing analogs, which have applications in medicinal chemistry .

Transition Metal Catalysis

Benzyl oxazinane-2-carboxylate can be used in transition metal catalysis. This application is particularly relevant in the synthesis of heterocyclic compounds, where the compound acts as a ligand or a reactant. The use of transition metals can lead to more efficient and selective synthesis processes .

Solid-Phase Synthesis

In solid-phase synthesis, benzyl oxazinane-2-carboxylate can be a building block for the creation of complex molecules. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS), which is a method used to produce peptides and small proteins in a controlled manner .

Drug Metabolism Studies

Benzyl oxazinane-2-carboxylate derivatives can be labeled with carbon-14 to create compounds used in preclinical in vitro and in vivo drug metabolism studies. These studies are crucial for understanding how drugs are metabolized in the body and can lead to the development of safer and more effective pharmaceuticals .

Safety And Hazards

The safety data sheets for similar compounds, such as Benzil and (S)-4-Benzyl-2-oxazolidinone , provide some insight into the potential safety and hazards of Benzyl oxazinane-2-carboxylate. These compounds can cause skin and eye irritation and may cause respiratory irritation . They should be handled with care, using protective clothing and eye protection, and should be used only in well-ventilated areas .

properties

IUPAC Name

benzyl oxazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-8-4-5-9-16-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJCCQHMRUJLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl oxazinane-2-carboxylate

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